Vonoprazan
Vue d'ensemble
Description
Le Vonoprazan est un inhibiteur de la pompe à protons compétitif pour le potassium de première génération, utilisé principalement pour le traitement des troubles liés à l'acidité, tels que les ulcères gastroduodénaux et l'oesophagite par reflux. Il est également utilisé en association avec des antibiotiques pour l'éradication des infections à Helicobacter pylori . Contrairement aux inhibiteurs de la pompe à protons traditionnels, le this compound offre une suppression plus puissante et plus durable de la sécrétion d'acide gastrique .
Applications De Recherche Scientifique
Vonoprazan has several scientific research applications:
Mécanisme D'action
Target of Action
Vonoprazan primarily targets the H+, K±ATPase enzyme , also known as the proton pump, located at the secretory surface of the gastric parietal cell . This enzyme is responsible for the final step in gastric acid secretion, making it a crucial target for controlling the production of stomach acid .
Mode of Action
This compound is a potassium-competitive acid blocker (PCAB) . It works by competitively blocking the availability of potassium to the H+, K±ATPase enzyme . This inhibition suppresses both basal and stimulated gastric acid secretion . Furthermore, this compound is 350-times more potent than the proton-pump inhibitor lansoprazole, thanks to its ability to accumulate in the gastric corpus mucosa, specifically in the parietal cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+, K±ATPase enzyme, this compound disrupts the final step of this pathway, leading to a decrease in the production of stomach acid . This results in an increase in gastric pH, creating an environment less conducive to the survival of Helicobacter pylori .
Pharmacokinetics
This compound exhibits time-independent pharmacokinetics, with steady-state concentrations reached after 3 to 4 days . After a single dose, the area under the curve (AUC) is 154.8 nghr/mL, the maximum concentration (Cmax) is 25.2 ng/mL, and the time to reach Cmax (Tmax) is 2.5 hours . This compound is acid-stable and rapidly absorbed, reaching peak concentration within 1.5–2.0 hours . It dissociates slowly from its target, with a half-life of approximately 7.7 hours .
Result of Action
The primary result of this compound’s action is the suppression of gastric acid secretion, leading to an increase in gastric pH . This creates an environment less conducive to the survival of Helicobacter pylori, a bacterium associated with peptic ulcer disease and gastric cancer . Studies have shown that the concomitant use of this compound, amoxicillin, and clarithromycin leads to an H. pylori eradication rate of approximately 90% .
Action Environment
This compound’s action is influenced by several environmental factors. Interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease . Furthermore, this compound inhibits CYP2B6 and CYP3A4/5, which extends the metabolism of coadministered drugs such as clarithromycin .
Analyse Biochimique
Biochemical Properties
Vonoprazan functions by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This enzyme system is crucial for the secretion of gastric acid in the stomach. By blocking this enzyme, this compound effectively reduces both basal and stimulated gastric acid secretion . The compound interacts with the H+, K±ATPase enzyme located on the secretory surface of gastric parietal cells, leading to a significant reduction in acid production .
Cellular Effects
This compound exerts its effects on gastric parietal cells, which are responsible for acid secretion in the stomach. By inhibiting the H+, K±ATPase enzyme, this compound increases the intragastric pH, thereby reducing the acidity of the stomach environment . This elevation in pH can influence various cellular processes, including cell signaling pathways and gene expression related to acid secretion . Additionally, this compound’s inhibition of acid secretion can impact cellular metabolism by altering the availability of hydrogen ions necessary for various metabolic processes .
Molecular Mechanism
At the molecular level, this compound binds to the H+, K±ATPase enzyme in a reversible and potassium-competitive manner . This binding prevents the enzyme from utilizing potassium ions, which are essential for the exchange of hydrogen ions into the gastric lumen. As a result, this compound effectively inhibits the final step of acid secretion in the stomach . This mechanism of action is distinct from that of traditional proton-pump inhibitors, which require activation in an acidic environment and covalent binding to the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that this compound maintains its inhibitory effects on gastric acid secretion for extended periods, even after discontinuation of the drug . This prolonged effect is attributed to its slow dissociation from the H+, K±ATPase enzyme and its high affinity for the enzyme . Long-term studies have also indicated that this compound is effective in preventing ulcer recurrence during extended use .
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary with different dosages. In rats, oral administration of this compound inhibits histamine-stimulated acid secretion in a dose-dependent manner, with complete inhibition observed at higher doses . Similarly, in dogs, this compound effectively inhibits gastric acid secretion at doses ranging from 0.3 to 30 mg/kg . At higher doses, this compound may cause adverse effects such as alterations in gastric motility .
Metabolic Pathways
This compound is metabolized primarily by the liver through cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6 . It is also metabolized by sulfotransferase SULT2A1 . These metabolic pathways result in the formation of inactive metabolites, which are then excreted from the body . The involvement of multiple enzymes in its metabolism reduces the likelihood of drug-drug interactions and genetic polymorphisms affecting its efficacy .
Transport and Distribution
This compound is well-absorbed and distributed within the body. It has a high protein binding rate of approximately 80%, which facilitates its transport in the bloodstream . The compound accumulates in the gastric corpus mucosa, specifically in the parietal cells, where it exerts its inhibitory effects on acid secretion . This targeted distribution enhances its efficacy and reduces systemic side effects .
Subcellular Localization
Within the cells, this compound localizes to the secretory canaliculi of gastric parietal cells, where the H+, K±ATPase enzyme is located . This subcellular localization is crucial for its inhibitory action on acid secretion. The high pKa of this compound promotes its accumulation in the acidic environment of the canaliculi, ensuring sustained inhibition of the enzyme . This targeted localization also minimizes its effects on other cellular compartments and reduces potential off-target effects .
Méthodes De Préparation
La synthèse du Vonoprazan implique plusieurs étapes :
Réaction initiale : Le 5-(2-fluorophényl)-1H-pyrrole-3-carboxaldéhyde est dissous dans un solvant organique et mélangé à une solution d'alcool méthylamine pour générer une imine.
Protection par Boc : Le composé intermédiaire est dissous dans un solvant organique et mis à réagir avec l'anhydride Boc dans des conditions de bain de glace pour former un autre intermédiaire.
Déprotection : Le produit sulfonylé est traité avec de l'acide trifluoroacétique et du dichlorométhane pour éliminer le groupe protecteur Boc.
Salification : Le produit final est obtenu en salifiant le composé déprotégé avec de l'acide fumarique pour produire du fumarate de this compound.
Analyse Des Réactions Chimiques
Le Vonoprazan subit diverses réactions chimiques, notamment :
Oxydation et réduction : La synthèse implique des étapes de réduction utilisant des borohydrures métalliques.
Substitution : La sulfonylation avec le chlorure de 3-pyridinesulfuryle est une réaction de substitution clé dans sa synthèse.
Réactifs courants : La méthylamine, les borohydrures métalliques, l'anhydride Boc, l'hydrure de sodium, l'éther couronne et le chlorure de 3-pyridinesulfuryle sont couramment utilisés.
Produits principaux : Le produit principal est le fumarate de this compound, qui est utilisé dans les formulations pharmaceutiques.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter les troubles liés à l'acidité et comme adjuvant dans la thérapie d'éradication de Helicobacter pylori
Essais cliniques : Il a été évalué dans divers essais cliniques pour son efficacité dans le traitement du reflux gastro-oesophagien et d'autres affections liées à l'acidité
Mécanisme d'action
Le this compound agit en inhibant le système enzymatique H+, K±ATPase de manière compétitive pour le potassium. Cette inhibition supprime la sécrétion d'acide gastrique basale et stimulée à la surface sécrétoire des cellules pariétales gastriques . Le composé forme des liaisons disulfures avec la molécule de cystéine de la H+/K±ATPase, ce qui entraîne une suppression rapide, profonde et durable de la sécrétion d'acide gastrique .
Comparaison Avec Des Composés Similaires
Le Vonoprazan est comparé aux inhibiteurs de la pompe à protons traditionnels tels que l'oméprazole et le pantoprazole :
Puissance : Le this compound est plus puissant et plus long que les inhibiteurs de la pompe à protons traditionnels.
Composés similaires : D'autres inhibiteurs de la pompe à protons compétitifs pour le potassium comprennent le tegoprazan.
Les propriétés uniques du this compound en font une alternative précieuse aux inhibiteurs de la pompe à protons traditionnels pour le traitement des troubles liés à l'acidité.
Propriétés
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
881681-00-1 | |
Record name | Vonoprazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VONOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.